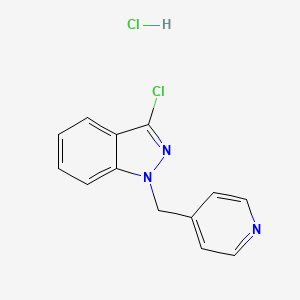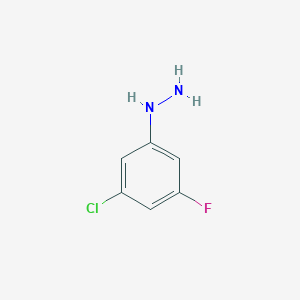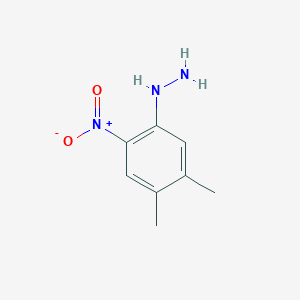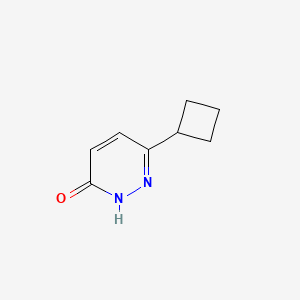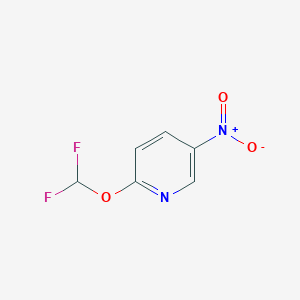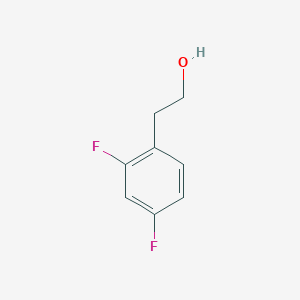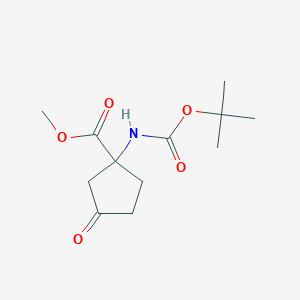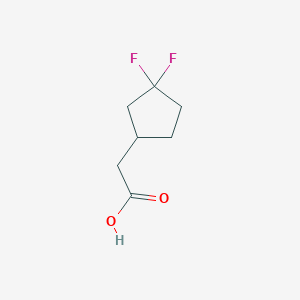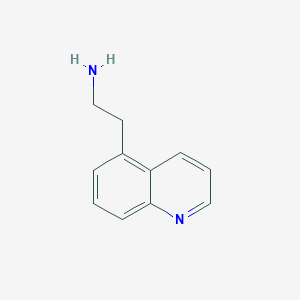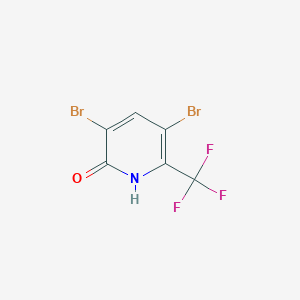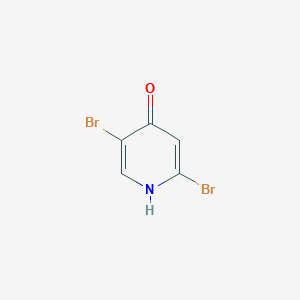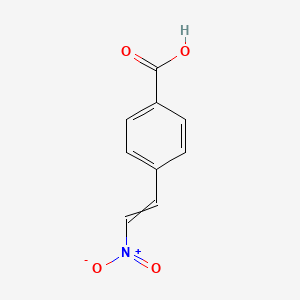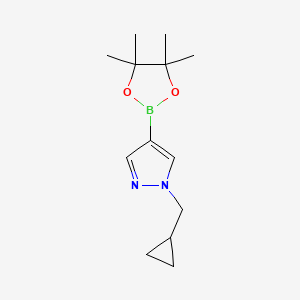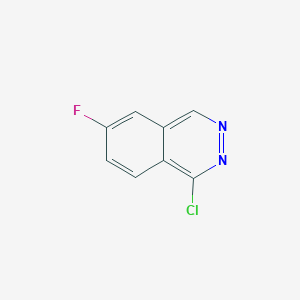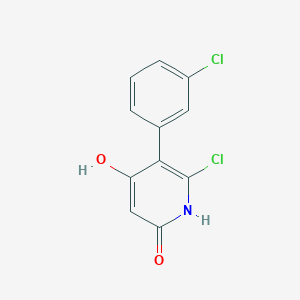
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
Overview
Description
The compound “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” is related to a method for treating bromodomain-containing protein-mediated disorders .
Synthesis Analysis
There is a mention of a method involving the use of agonist radioligands at each receptor , but it’s unclear if this is directly related to the synthesis of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol” are not available in the resources I found .Scientific Research Applications
Synthesis and Structural Characterization
- 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol has been explored in the synthesis and structural characterization of various compounds. For instance, the synthesis and crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was described, highlighting its crystallographic and molecular modeling features (Héctor Novoa de Armas et al., 2000).
Optical and Diode Characteristics
- Research has also focused on the optical and diode characteristics of pyridine derivatives. A study on pyrazolo pyridine derivatives revealed their structural, optical, and diode characteristics, indicating potential applications in electronic and optoelectronic devices (I. Zedan et al., 2020).
Antimicrobial and Anticancer Activities
- The antimicrobial and anticancer activities of pyridine derivatives have been extensively studied. For example, a molecular structure, spectroscopic, and antimicrobial activity study of a pyrazole-pyridine compound demonstrated its potential as an antibacterial and antifungal agent (C. Sivakumar et al., 2021). Another study synthesized oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showing significant biological potency (Kanubhai D. Katariya et al., 2021).
Potential in COVID-19 Research
- A notable application is in the context of COVID-19 research. The synthesis of a hydrazone-pyridine compound and its potential as an inhibitor of the main protease of SARS-CoV2 was investigated, suggesting its relevance in antiviral research (T. Topal et al., 2021).
Pesticidal and Insecticidal Applications
- Pyridine derivatives, including those similar to 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol, have been investigated for their potential as insecticides and herbicides. A study on pyridine derivatives against cowpea aphid showed significant insecticidal activities, demonstrating its potential use in agricultural pest control (E. A. Bakhite et al., 2014).
Future Directions
properties
IUPAC Name |
6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANCSPBFKNXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



